1H-Inden-1-amine,2,3-dihydro-4-(1-methylethyl)-,(1S)-
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Overview
Description
“1H-Inden-1-amine,2,3-dihydro-4-(1-methylethyl)-,(1S)-” is an organic compound belonging to the class of amines. It features an indene backbone with an amine group attached to the first carbon and a 1-methylethyl group at the fourth position. The compound is chiral, with the (1S) configuration indicating the spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “1H-Inden-1-amine,2,3-dihydro-4-(1-methylethyl)-,(1S)-” typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indene backbone.
Amine Introduction: An amine group is introduced at the first carbon through a nucleophilic substitution reaction.
Chiral Resolution: The (1S) configuration is achieved through chiral resolution techniques or asymmetric synthesis.
Addition of 1-Methylethyl Group: The 1-methylethyl group is added at the fourth position using Friedel-Crafts alkylation.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Catalytic Hydrogenation: To achieve the dihydro form of the indene backbone.
High-Pressure Reactions: To ensure the efficient introduction of functional groups.
Purification Techniques: Such as crystallization or chromatography to obtain the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its fully saturated form.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Electrophiles: Such as alkyl halides or acyl chlorides.
Major Products
Oxidation Products: Corresponding oxides or hydroxyl derivatives.
Reduction Products: Fully saturated amines.
Substitution Products: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes.
Receptor Binding: It can bind to specific receptors, influencing biological pathways.
Medicine
Drug Development: Potential use in the development of pharmaceuticals targeting specific pathways.
Therapeutic Agents: Investigated for its potential therapeutic effects.
Industry
Material Science: Used in the development of new materials with specific properties.
Chemical Manufacturing: Employed in the production of various chemicals.
Mechanism of Action
The mechanism of action of “1H-Inden-1-amine,2,3-dihydro-4-(1-methylethyl)-,(1S)-” involves:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways: Influencing biochemical pathways through inhibition or activation of target molecules.
Comparison with Similar Compounds
Similar Compounds
1H-Inden-1-amine,2,3-dihydro-4-(1-methylethyl)-,(1R)-: The enantiomer with the (1R) configuration.
1H-Inden-1-amine,2,3-dihydro-4-(1-methylethyl)-: Without specific stereochemistry.
1H-Inden-1-amine,2,3-dihydro-4-(1-ethyl)-: With an ethyl group instead of a 1-methylethyl group.
Uniqueness
Chirality: The (1S) configuration provides unique stereochemical properties.
Functional Groups: The presence of both an amine and a 1-methylethyl group offers distinct reactivity.
Properties
Molecular Formula |
C12H17N |
---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
(1S)-4-propan-2-yl-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C12H17N/c1-8(2)9-4-3-5-11-10(9)6-7-12(11)13/h3-5,8,12H,6-7,13H2,1-2H3/t12-/m0/s1 |
InChI Key |
NPHWEMNGZGNWMP-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)C1=CC=CC2=C1CC[C@@H]2N |
Canonical SMILES |
CC(C)C1=CC=CC2=C1CCC2N |
Origin of Product |
United States |
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